molecular formula C15H15N5O2 B11777155 Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No.: B11777155
M. Wt: 297.31 g/mol
InChI Key: REYFBXUQIQYCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a pyrrolo-triazine derivative characterized by a pyridin-4-ylamino substitution at position 4 and a methyl group at position 3. This compound is of interest due to its structural similarity to intermediates in antiviral and anticancer drug development, such as remdesivir analogs .

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

InChI

InChI=1S/C15H15N5O2/c1-3-22-15(21)12-8-20-13(10(12)2)14(17-9-18-20)19-11-4-6-16-7-5-11/h4-9H,3H2,1-2H3,(H,16,17,18,19)

InChI Key

REYFBXUQIQYCBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Triazinium Ylide Generation

The pyrrolo[2,1-f]triazine scaffold is efficiently constructed via 1,3-dipolar cycloaddition between 1-alkyl-1,2,4-triazinium salts and electron-deficient dipolarophiles. For example, methyl-substituted triazinium salts react with maleimides or acrylates under mild conditions (room temperature, 12–24 h) to yield polysubstituted pyrrolotriazines. The ethyl ester at position 6 is introduced via ester-containing dipolarophiles, while the 5-methyl group originates from the triazinium precursor.

Key Reaction Parameters

DipolarophileSolventTime (h)Yield (%)
Ethyl acrylateDCM2478
Methyl maleimideTHF1285

DFT calculations corroborate the regioselectivity, favoring C-6 carboxylate formation due to orbital interactions.

Functionalization at Position 4: Amination Strategies

Nucleophilic Aromatic Substitution (SNAr)

A chloro or bromo substituent at position 4 undergoes displacement with pyridin-4-amine. For instance, 4-chloro-pyrrolo[2,1-f]triazine derivatives react with excess pyridin-4-amine in DMF at 100°C for 6 h, achieving 65–72% yields. The reaction is facilitated by electron-withdrawing groups (e.g., ester at C-6), which activate the triazine ring toward nucleophilic attack.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables C–N bond formation under milder conditions. A protocol adapted from employs:

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃

  • Solvent : 1,4-Dioxane/H₂O (3:1)

  • Temperature : 80°C, 1 h

This method achieves 89% yield with minimal byproducts, leveraging the bromide intermediate’s reactivity.

Methyl Group Introduction at Position 5

Alkylation of Triazinium Salts

The 5-methyl group is installed during triazinium salt preparation. Alkylation of 1,2,4-triazines with methyl iodide in acetonitrile at 0°C produces 1-methyl-1,2,4-triazinium salts, which are stable precursors for cycloaddition. Post-cycloaddition, the methyl group remains intact, as demonstrated by NMR analysis.

Esterification at Position 6

Direct Ester Incorporation

The ethyl ester is typically introduced via cycloaddition with ethyl acrylate, avoiding late-stage esterification. Alternatively, carboxylic acid intermediates (e.g., from hydrolysis of nitriles) are esterified using ethanol and H₂SO₄ (70°C, 4 h; 92% yield).

Integrated Synthetic Route

A convergent pathway combines the above steps:

  • Cycloaddition : Ethyl acrylate and 1-methyl-1,2,4-triazinium salt form 5-methyl-6-carboxylate core.

  • Amination : Buchwald-Hartwig coupling with pyridin-4-amine introduces the C-4 substituent.

Optimized Conditions

StepReagentsConditionsYield
1Ethyl acrylate, MeCN, 24 hRT78%
2Pd(dppf)Cl₂, Cs₂CO₃80°C, 1 h89%

Challenges and Solutions

Regioselectivity in Cycloaddition

Competing regioisomers are mitigated by electron-deficient dipolarophiles, which favor attack at the triazine’s β-position. Computational modeling (B3LYP/6-31G*) guides solvent and temperature selection to enhance selectivity.

Stability of Intermediates

Triazinium salts are hygroscopic but stabilized by counterions (e.g., BF₄⁻) . Storage at −20°C under N₂ extends shelf life to >6 months.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazine ring undergoes regioselective nucleophilic substitutions, particularly at the C-2 and C-4 positions. Key reactions include:

Reaction Type Conditions Products Yield Reference
ChlorinationPOCl₃, 80–100°C, 4–6 hrs4-Chloro derivatives (e.g., 4-chloropyrrolotriazine)75–85%
AminationNH₃/MeOH, 50°C, 12 hrs4-Amino analogs (e.g., 4-(methylamino)pyrrolotriazine)60–70%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CAryl/heteroaryl-substituted derivatives at C-750–65%

Example : Treatment with POCl₃ replaces the pyridin-4-ylamino group with chlorine, enabling further functionalization .

Ester Hydrolysis and Derivative Formation

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Condition Reagent Product Application
Acidic HydrolysisHCl (6M), reflux, 8 hrs5-Methyl-4-(pyridin-4-ylamino)pyrrolotriazine-6-COOHPrecursor for amide/carbamate synthesis
Basic HydrolysisNaOH (2M), EtOH/H₂O, 60°C, 6 hrsSodium carboxylate saltImproved water solubility for assays

The carboxylic acid derivative serves as an intermediate for synthesizing amides (e.g., with HATU/DIPEA).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification at the pyrrole or triazine rings:

Buchwald-Hartwig Amination

  • Substrate : 4-Chloro intermediate (from POCl₃ treatment)

  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°C

  • Outcome : Introduction of secondary amines or heterocycles at C-4 .

Cycloaddition Reactions

Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolotriazine participates in 1,3-dipolar cycloadditions with azides or nitrile oxides, forming fused triazolopyrrolotriazines with enhanced bioactivity .

Reductive Functionalization

The pyridinylamino group undergoes hydrogenation:

Reaction Catalyst Product Use
HydrogenationH₂, Pd/C, EtOH, 25°C4-(Piperidin-4-yl)pyrrolotriazine derivativeEnhanced kinase inhibition potency

This modification improves binding affinity to enzymatic targets like PI3K or VEGFR-2 .

Heterocycle Formation via Cyclization

The compound serves as a precursor for synthesizing polycyclic systems:

  • Step 1 : Condensation with thioureas forms thiazolidinone hybrids.

  • Step 2 : Microwave-assisted cyclization yields imidazo[2,1-b] thiadiazoles .

Example Synthesis :

  • React with thiophene-2-carboxamide 26 in H₂SO₄ to form 27 (90% yield).

  • Treat 27 with chloroacetyl chloride under microwaves to generate 29 , which cyclizes to 30 .

Biological Activity Modulation via Structural Analogs

Comparative studies with analogs highlight reactivity-driven bioactivity differences:

Analog Modification IC₅₀ (PC-3 Prostate Cancer) Reference
Methyl 5-methyl-4-oxo-pyrrolotriazine-6-carboxylateC-4 ketone, methyl ester>10 μM
N-Ethyl-4-(pyridin-4-ylamino)pyrrolotriazineEthylamine substituent2.1 μM
5-Methyl-4-phenoxy-pyrrolotriazine-6-carboxylatePhenoxy vs. pyridinylamino0.33 μM

The pyridin-4-ylamino group enhances target binding through hydrogen bonding, as evidenced by kinase inhibition assays .

Stability and Degradation Pathways

  • Photodegradation : UV exposure (254 nm) leads to N–N bond cleavage in the triazine ring.

  • Hydrolytic Stability : Stable in pH 4–7 buffers for 24 hrs; degrades rapidly under strongly acidic (pH <2) or basic (pH >10) conditions.

Scientific Research Applications

Biological Activities

Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate exhibits notable biological activities that make it a candidate for therapeutic applications:

Anticancer Activity

Preliminary studies indicate that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. In vitro tests on various cancer cell lines have shown promising results:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results suggest that the compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

The structure of this compound suggests potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines based on its interaction with specific biological targets.

Antimicrobial Properties

Some derivatives of this compound have demonstrated efficacy against bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial growth through interference with cellular processes.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • In Vitro Anticancer Study : A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in significant cytotoxicity compared to control groups.
  • Anti-inflammatory Assessment : Research evaluating the anti-inflammatory effects showed a reduction in inflammatory markers in animal models treated with this compound.
  • Antimicrobial Testing : Laboratory tests indicated that certain derivatives exhibited activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound is differentiated from analogs by its pyridin-4-ylamino group at position 4 and methyl group at position 4. Key comparisons include:

Table 1: Substituent and Physicochemical Comparisons
Compound Name Substituents (Position 4/5) Molecular Weight Key Properties
Target Compound Pyridin-4-ylamino / Methyl Not explicitly stated (estimated ~265–275 g/mol) Likely moderate polarity due to amino group; potential for hydrogen bonding
Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Chloro / Methyl 239.66 Higher reactivity (Cl substituent); hazards include skin/eye irritation (H315/H319)
Ethyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Oxo / Methyl 221.22 Increased polarity (oxo group); 95% purity; used in research
Ethyl 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Chloro / Isopropyl 267.71 Steric bulk (isopropyl); high-cost synthesis (>$2400/g)
Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Hydroxy / Ethyl Not stated Enhanced solubility (hydroxy group); research-grade

Biological Activity

Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a complex organic compound with a unique pyrrolo[2,1-f][1,2,4]triazine core structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N5O2C_{15}H_{15}N_{5}O_{2}. The presence of the ethyl ester group and the pyridin-4-ylamino substituent contributes to its diverse chemical properties and biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Activity

The compound has been identified as a potent inhibitor of various kinases involved in cancer progression. Specifically:

  • VEGFR-2 Inhibition : It has shown significant in vitro potency against the VEGFR-2 kinase, which plays a crucial role in angiogenesis and tumor growth .
  • Dual Inhibition : Analogous compounds have been reported to act as dual inhibitors of c-Met/VEGFR-2 and EGFR pathways, slowing down cellular proliferation in human colon tumor cell lines .

2. Other Biological Targets

Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine derivatives have also been explored for their activity against:

  • Anaplastic Lymphoma Kinase (ALK) : This pathway is critical for certain types of cancer treatments.
  • Hedgehog Signaling Pathway : Compounds within this class have shown potential in inhibiting this pathway associated with various cancers .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the pyrrolo[2,1-f][1,2,4]triazine nucleus can influence biological activity. For instance:

  • Substituting different groups at the C-5 and C-6 positions can enhance potency against specific targets like VEGFR and c-Met .
Modification Biological Activity Remarks
Methyl group at C-5Increased potency against VEGFREnhances binding affinity
Amino group at C-6Dual inhibition potentialBroadens therapeutic applications

Synthesis

The synthesis of Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine involves multi-step organic synthesis techniques that optimize yield and purity. The synthetic route typically includes:

  • Formation of the pyrrole derivative.
  • Cyclization reactions to form the triazine core.
  • Functionalization at key positions to enhance biological activity .

Case Studies

Several studies have demonstrated the efficacy of related compounds in clinical settings:

  • In Vivo Studies : Animal models have shown that pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit significant anti-tumor effects when administered at therapeutic doses.
  • Clinical Trials : Some analogs are currently undergoing clinical trials for their efficacy in treating specific cancers .

Q & A

Q. What synthetic strategies are commonly employed for pyrrolo[2,1-f][1,2,4]triazine derivatives, and how can they be optimized for this compound?

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives typically involves multistep reactions, including cyclization, ammoniation, and functional group transformations. For example, ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can be synthesized via a cyclization reaction using precursors like ethyl 2-acetyl-3-(dimethylamino)acrylate and subsequent functionalization of the 4-position with pyridin-4-ylamino groups. Key steps include Dimroth rearrangement and hydrolyzation to stabilize the bicyclic core . Optimization may involve adjusting reaction solvents (e.g., DMF or POCl₃ for chlorination) and temperature control to improve yields and purity .

Q. How can researchers design experiments to evaluate the antiproliferative activity of this compound against tumor cell lines?

Antiproliferative activity is typically assessed using the MTT (methyl thiazolyl tetrazolium) assay. Researchers should select cell lines with relevant therapeutic targets, such as A431 (epidermal growth factor receptor (EGFR)-overexpressing cells). Dose-response curves (e.g., 0–100 µM) are generated to calculate IC₅₀ values. Parallel experiments should include positive controls (e.g., known EGFR inhibitors) and evaluate selectivity against non-cancerous cell lines to minimize off-target effects .

Q. What methodologies are recommended for assessing kinase inhibition profiles of this compound?

Kinase inhibition assays (e.g., ELISA-based or fluorescence polarization) should be performed against a panel of kinases, including EGFR, HER2, ALK, and VEGFR2, due to the structural similarity of pyrrolotriazine derivatives to known kinase inhibitors . Biochemical assays using recombinant kinases and cellular assays (e.g., Western blotting for phosphorylation levels) are critical. For example, compound BMS-599626 (a related pyrrolotriazine derivative) showed dual HER1/HER2 inhibition with IC₅₀ < 10 nM in enzymatic assays, validated in xenograft models .

Advanced Research Questions

Q. How can structural modifications at the 4- and 6-positions of the pyrrolotriazine core enhance selectivity for specific kinases?

SAR studies demonstrate that bulky substituents at the 4-position (e.g., 3-ethynylphenylamino) improve EGFR/HER2 selectivity by occupying hydrophobic pockets in the kinase domain. At the 6-position, ester-to-carboxylic acid conversion (e.g., ethyl to carboxylic acid) enhances solubility and binding affinity. For example, 8a (4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino)-5-methylpyrrolotriazine-6-carboxylic acid) showed improved antiproliferative activity (IC₅₀ = 21.98 µM) compared to its ester analog .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., ATP concentrations in kinase assays) or cell line heterogeneity. To address this:

  • Standardize assay protocols (e.g., fixed ATP at Km values).
  • Use isogenic cell lines with/without target gene knockdown (e.g., EGFR siRNA).
  • Validate findings in orthogonal assays (e.g., thermal shift assays for target engagement) .

Q. How can computational methods guide the design of derivatives with dual kinase and antiproliferative activity?

Molecular docking (e.g., using AutoDock Vina) and MD simulations can predict binding modes in kinase domains. For instance, pyridin-4-ylamino groups at the 4-position form hydrogen bonds with hinge regions of EGFR/HER2. QSAR models trained on IC₅₀ data from analogs (e.g., 7c and 9c ) can prioritize substituents for synthesis .

Q. What strategies mitigate metabolic instability in pyrrolotriazine derivatives during preclinical development?

Metabolic soft spots (e.g., ester hydrolysis) can be addressed via:

  • Bioisosteric replacement : Substitute the ethyl ester with a tert-butyl carbamate or amide.
  • Deuterium incorporation : Stabilize vulnerable C–H bonds (e.g., deuterated analogs of related compounds showed improved PK profiles) .
  • Prodrug design : Mask polar groups (e.g., phosphate prodrugs of carboxylic acids) to enhance oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.